Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is an organic compound that belongs to the quinoxaline family, characterized by its heterocyclic structure, which includes a fused benzene and pyrazine ring. The compound has significant importance in scientific research due to its potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 234.29 g/mol. The compound features a tert-butyl ester group that influences its chemical properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .
This compound is classified as a quinoxaline derivative, which is a class of bicyclic compounds known for their diverse biological activities. It is primarily sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich and TCI Chemicals. These suppliers provide detailed specifications regarding the purity, storage conditions, and safety data for handling the compound .
The synthesis of tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol. The reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Conducting this reaction under anhydrous conditions is crucial to prevent hydrolysis of the ester bond.
The molecular structure of tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate features a quinoxaline core with a tert-butyl ester functional group. The structural representation can be summarized as follows:
The compound exhibits specific characteristics based on its molecular structure:
Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can participate in various chemical reactions due to its functional groups:
Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate's mechanism of action involves binding to specific biological targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways:
Additional properties include:
The compound's physical properties make it suitable for various applications in scientific research .
Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate has several notable applications:
Research continues into expanding its applications and understanding its full potential in therapeutic contexts .
The Steglich esterification stands as the cornerstone synthetic methodology for preparing tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate. This reaction enables efficient coupling between sterically demanding carboxylic acids and tert-butanol under mild conditions, circumventing the acid sensitivity of the tert-butyl group that precludes traditional Fischer esterification. The mechanistic pathway involves initial activation of 3,4-dihydroquinoxaline-1-carboxylic acid by dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. Without catalytic intervention, this intermediate is prone to unproductive rearrangement to N-acylurea side products. The critical innovation lies in the addition of 4-dimethylaminopyridine (DMAP, 5 mol-%), which acts as an acyl-transfer catalyst by nucleophilically attacking the O-acylisourea to generate an acylpyridinium ion. This activated species exhibits superior electrophilicity toward nucleophiles, enabling efficient alcoholysis by tert-butanol to yield the target ester while suppressing side reactions [4].
The optimized protocol involves combining equimolar quantities of the carboxylic acid precursor and tert-butanol with 1.1 equivalents of DCC and catalytic DMAP in anhydrous dichloromethane (DCM) at 0-5°C under inert atmosphere. After gradual warming to room temperature, the reaction typically reaches completion within 12-24 hours. Insoluble dicyclohexylurea (DCU) precipitates during the reaction, serving as a visual indicator of progress. Filtration followed by chromatographic purification yields the pure tert-butyl-protected quinoxaline derivative in consistently high yields (75-90%), demonstrating remarkable functional group tolerance even with complex heterocyclic substrates [2] [4].
Table 1: Optimized Reaction Parameters for DCC/DMAP-Mediated Esterification
Parameter | Specification | Impact |
---|---|---|
DCC Equivalents | 1.1 eq | Ensures complete acid activation; minimizes unreacted starting material |
DMAP Loading | 5 mol-% | Optimal catalytic efficiency; suppresses N-acylurea formation |
Temperature Profile | 0°C → RT | Controls exotherm; prevents thermal degradation of intermediates |
Reaction Time | 12-24 hours | Complete conversion while minimizing side reactions |
Solvent | Anhydrous DCM | Maintains anhydrous conditions; dissolves reactants and intermediates |
Workup | DCU filtration → chromatography | Efficient byproduct removal; high-purity isolation |
Translation of laboratory-scale Steglich esterification to industrial manufacturing presents challenges including exotherm management, scaling inefficiencies, and reproducibility issues. Continuous flow reactor technology addresses these limitations by providing enhanced mass/heat transfer, precise residence time control, and improved process safety. In optimized flow systems, solutions of the carboxylic acid precursor, DCC, and DMAP in anhydrous DCM are combined with a separate tert-butanol stream via precision metering pumps. The reaction mixture flows through temperature-controlled reactor coils (typically 20-40°C) with residence times calibrated between 30-90 minutes—significantly shorter than batch processing. In-line filtration units continuously remove DCU precipitates, preventing clogging and enabling uninterrupted operation [2].
Key advantages of continuous processing include enhanced mixing efficiency at microscale dimensions, eliminating concentration gradients observed in batch reactors. The high surface-to-volume ratio facilitates rapid heat dissipation, maintaining isothermal conditions critical for thermally sensitive intermediates. Process analytical technology (PAT) integration allows real-time monitoring via FTIR or UV/Vis spectroscopy, enabling immediate parameter adjustments to maintain optimal conversion. These innovations collectively achieve yield improvements of 10-15% compared to batch methods while reducing solvent consumption by 30-50% through intensified processing. When optimized for multi-kilogram production, flow synthesis delivers the target compound at >95% purity with productivity exceeding 1 kg/day per reactor module [2] [7].
Table 2: Performance Comparison: Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Reaction Time | 12-24 hours | 30-90 minutes | 10-20x faster kinetics |
Temperature Control | Challenging (exotherm issues) | Precise (±0.5°C) | Improved selectivity |
DCU Handling | Post-reaction filtration | Continuous in-line removal | Uninterrupted operation |
Solvent Consumption | High (dilute conditions) | Reduced (concentrated streams) | 30-50% reduction |
Space-Time Yield | 0.05-0.1 kg/m³·h | 0.8-1.2 kg/m³·h | 10-20x increase |
Scalability | Limited by heat/mass transfer | Linear through numbering up | Simplified tech transfer |
The hydrolytic sensitivity of both the O-acylisourea intermediate and the final tert-butyl ester necessitates rigorous moisture exclusion throughout the synthesis. Trace water causes competitive hydrolysis, reducing yields through carboxylic acid regeneration or tert-butanol dehydration to isobutylene. Conventional solvents like DCM and DMF, while effective, pose environmental and health concerns. Recent sustainability-focused studies have identified dimethyl carbonate (DMC) as a high-performing alternative. DMC combines low toxicity (LD₅₀ > 5g/kg), favorable biodegradability, and excellent water exclusion capability (hydrolysis rate <0.1% under standard conditions). Its moderate polarity (dielectric constant ε = 3.1) effectively solubilizes reactants while facilitating DCU precipitation [7].
Process innovations include molecular sieve columns (3Å) integrated into solvent delivery systems to maintain water content below 50 ppm. Reaction vessels undergo multiple purge cycles (vacuum/nitrogen) before use, and reagents are subjected to azeotropic drying with toluene. For moisture-sensitive intermediates, Schlenk line techniques provide robust protection. Solvent sustainability assessments rank alternatives using combined environmental, health, and safety (EHS) metrics: DMC achieves a superior composite EHS score (6.5) compared to DCM (15.2, higher hazard) and DMF (13.8, reprotoxicity concerns). Tert-amyl alcohol demonstrates promise as a tert-butanol alternative due to reduced carbocation formation tendency under slightly hydrous conditions [7].
While Steglich esterification dominates current synthesis, alternative pathways leverage quinoxaline carboxylate precursors generated via Pfitzinger-type reactions. This approach begins with isatin derivatives undergoing base-catalyzed cleavage with peroxides or periodates to yield 2-aminophenylglyoxylic acids. Condensation with methylglyoxal or hydroxyacetone derivatives in alcoholic solvents generates quinoxaline-2-carboxylic acids regioselectively functionalized at C3. Though less atom-economical than direct esterification, this route provides access to structurally diverse analogs through variation of the isatin substituents prior to ring formation. For target compound synthesis, N-methylisatin serves as the optimal precursor, undergoing Pfitzinger reaction to form 3-methylquinoxaline-2-carboxylic acid. Subsequent catalytic hydrogenation selectively reduces the pyrazine ring, yielding 2-methyl-3,4-dihydroquinoxaline-1-carboxylic acid—the direct precursor for tert-butyl esterification [6] [10].
The method’s strategic value lies in bypassing challenges associated with direct functionalization of pre-formed dihydroquinoxalines. However, it introduces additional steps (typically 3-4 stages) with cumulative yields of 40-55%, significantly lower than the optimized Steglich approach (75-90% single-step yield). Consequently, Pfitzinger-derived routes remain primarily valuable for synthesizing C2/C3-substituted variants not easily accessible from commodity dihydroquinoxaline precursors [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1